molecular formula C9H8BrNO3 B1330342 2-Bromohippuric acid CAS No. 81568-83-4

2-Bromohippuric acid

Cat. No. B1330342
CAS RN: 81568-83-4
M. Wt: 258.07 g/mol
InChI Key: FVCGQCONGSANIN-UHFFFAOYSA-N
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Description

2-Bromohippuric acid is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of brominated compounds in biological and chemical contexts. Brominated organic compounds are often used in the synthesis of pharmaceuticals and other organics due to their reactivity. For example, 2-bromopropane (2-BP) is utilized as an intermediate in the synthesis of various compounds and as a cleaning solvent in the electronics industry . Brominated nucleosides, such as 6-bromopurine nucleosides, have been shown to undergo facile substitution reactions, which is significant for the synthesis of nucleoside analogues . Additionally, brominated compounds like 5-bromo thiazolyl azo benzoic acid have been used to synthesize metal complexes with potential biological activity .

Synthesis Analysis

The synthesis of brominated compounds can involve various strategies, including direct substitution reactions and complexation with metals. The papers describe the synthesis of brominated nucleosides and metal complexes. For instance, the synthesis of N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside is reported, highlighting the unexpected reactivity of brominated nucleosides in S(N)Ar reactions . Similarly, the synthesis of a Cd(II) complex derived from a brominated azo ligand is detailed, showcasing the formation of a tridentate N, N, O donor complex with octahedral geometry .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex and is often characterized using various analytical techniques. The papers mention the use of 1H-NMR, mass spectrometry, FT-IR spectra, UV-Vis, elemental analysis, TGA, XRD data, and SEM spectra to support the structures of brominated compounds and their metal complexes . These techniques help in determining the geometry and the donor-acceptor relationships within the molecules.

Chemical Reactions Analysis

Brominated compounds are known for their participation in a variety of chemical reactions. The papers discuss substitution reactions where brominated nucleosides react with nucleophiles such as aromatic amines, aliphatic amines, imidazole, alcohol, and thiols . These reactions are selective and can be carried out without the need for a metal catalyst, which is advantageous for the synthesis of nucleoside analogues. Additionally, brominated compounds can be hydrogenated to yield purine or 2-aminopurine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of the bromine atom. The papers do not provide specific details on the physical properties of 2-bromohippuric acid, but they do discuss properties such as electrical conductivity and magnetic susceptibility for a brominated metal complex . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

  • Radiochemical Applications : Wilbur and Svitra (1984) investigated the use of an aryltrimethylsilane intermediate for obtaining p-[77Br]bromohippuric acid. This method could be applicable to the shorter-lived radionuclides of bromine, indicating potential use in radiochemical syntheses (Wilbur & Svitra, 1984).

  • Chemical Biology and Enzyme Studies : Orlov YuN et al. (1994) studied bromoacetyl-p-aminohippuric acid as an affinity probe for the organic anion transport system in rat kidney. They found it could irreversibly inhibit p-aminohippurate uptake, highlighting its application in studying kidney transport systems (Orlov YuN, Zherebtsova, & Kazbekov, 1994).

  • Synthetic Chemistry Applications : The work of Mustaklem and Ache (1979) on the preparation of carrier-free radiobrominated hippuric acid using the “CF3 80mBr-gas exposure melt” method, demonstrates its application in synthetic chemistry, especially in the creation of radiolabeled compounds for research purposes (Mustaklem & Ache, 1979).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromohexanoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . While this does not directly apply to 2-Bromohippuric acid, it’s important to handle all chemical compounds with care.

properties

IUPAC Name

2-[(2-bromobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCGQCONGSANIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231205
Record name 2-Bromohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromohippuric acid

CAS RN

81568-83-4
Record name 2-Bromohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LC RAIFORD, CH BUURMAN - The Journal of Organic Chemistry, 1943 - ACS Publications
The condensation of aromatic aldehydes with hippuric acid under the influence of acetic anhydride, first noted by Plochl (1), was studied more intensively by Erlenmeyerand students (2) …
Number of citations: 4 pubs.acs.org
G Apitz, M Jäger, S Jaroch, M Kratzel, L Schäffeler… - Tetrahedron, 1993 - Elsevier
Seryl and threonyl peptides are converted into α-acetoxyglycyl peptides by treatment with lead tetraacetate. Reaction of these acetoxy derivatives or the more reactive α-chloroglycyl …
Number of citations: 57 www.sciencedirect.com

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